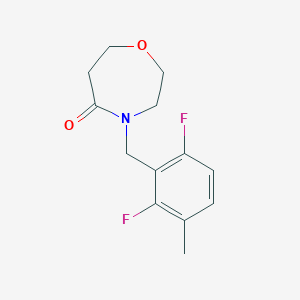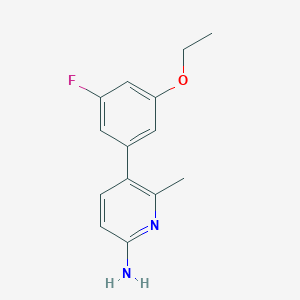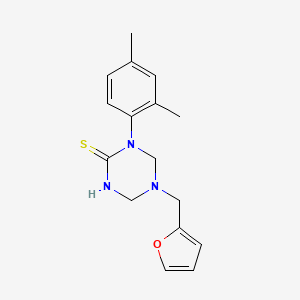![molecular formula C21H23ClN4O B5640536 6-chloro-4-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylquinoline](/img/structure/B5640536.png)
6-chloro-4-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, similar to the compound , often involves multi-step chemical reactions including amino protection, nucleophilic reaction, and deprotection. These processes are generally followed by purification through methods like silica gel chromatography, yielding products with high purity. A typical example includes the synthesis of potential anti-malarial agents containing a 4-piperazinyl quinoline ring, which demonstrates the feasibility of such synthetic methods with high yields (Guo Qian-yi, 2011).
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be comprehensively studied using techniques like X-ray crystallography, and further analyzed through density functional theory (DFT) for geometrical, electrostatic, and vibrational properties. Such studies provide insights into the molecule's conformation, stability arising from hyperconjugative interactions, and reactive sites, enhancing the understanding of its chemical behavior (S. Fatma et al., 2017).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, contributing to their diverse chemical properties. These reactions can involve transformations such as α-arylation of carbonyl groups, deacylation, nucleophilic addition, and dehydration. The understanding of these reactions is crucial for the development of new synthetic methods and the discovery of novel compounds with potentially beneficial properties (W. Miao, Jianquan Liu, Xiang‐Shan Wang, 2017).
Physical Properties Analysis
The physical properties of quinoline derivatives, including their crystalline structure and interactions at the molecular level, are essential for understanding their behavior in different environments. Studies involving hydrogen-bonded co-crystals of quinoline derivatives provide valuable information on their solid-state properties and potential applications in materials science (Kazuma Gotoh, H. Ishida, 2020).
properties
IUPAC Name |
(6-chloro-2-methylquinolin-4-yl)-[4-(1-ethylimidazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O/c1-3-25-11-8-23-20(25)15-6-9-26(10-7-15)21(27)18-12-14(2)24-19-5-4-16(22)13-17(18)19/h4-5,8,11-13,15H,3,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPLGKIZWDVUTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2CCN(CC2)C(=O)C3=C4C=C(C=CC4=NC(=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5640487.png)

![N-(3-methoxybenzyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5640493.png)

![4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidine](/img/structure/B5640500.png)

![(4S)-3-[(3,5-dimethylisoxazol-4-yl)methyl]-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B5640512.png)
![5-[methyl(2-phenylethyl)amino]-2-(2-oxo-2-thiomorpholin-4-ylethyl)pyridazin-3(2H)-one](/img/structure/B5640513.png)
![1-cyclopentyl-4-{[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5640520.png)

![4-fluoro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5640537.png)

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3,5,6-tetrafluorophenyl]methanol](/img/structure/B5640553.png)